1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Catalog No.
S13689736
CAS No.
M.F
C13H20N4
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyr...

Product Name

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

IUPAC Name

1,3-dimethyl-N-pentan-3-ylpyrazolo[3,4-b]pyridin-5-amine

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C13H20N4/c1-5-10(6-2)15-11-7-12-9(3)16-17(4)13(12)14-8-11/h7-8,10,15H,5-6H2,1-4H3

InChI Key

WRYPWDVVIXUWCW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC2=C(N=C1)N(N=C2C)C

1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. Its molecular formula is C13H18N4C_{13}H_{18}N_{4}, with a molecular weight of approximately 232.33 g/mol. The compound features a pyrazolo[3,4-b]pyridine core with dimethyl and pentan-3-yl substituents, which contribute to its unique chemical properties and potential biological activities .

The reactivity of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed through various chemical transformations typical of pyrazolo[3,4-b]pyridine derivatives. These may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which may enhance biological activity.
  • Reduction Reactions: The compound can undergo reduction to yield derivatives with altered functional groups.

These reactions are significant for modifying the compound's structure to investigate structure-activity relationships in biological studies.

1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exhibits potential biological activities, particularly as an inhibitor of phosphodiesterase type IV (PDE4). This inhibition is relevant for therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating cyclic nucleotide levels within cells .

Additionally, compounds in this class have been associated with neuroprotective effects and modulation of neurotransmitter systems, making them candidates for further pharmacological exploration.

The synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves several steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl precursors.
  • Alkylation: The introduction of the pentan-3-yl group is often accomplished via alkylation reactions using alkyl halides.
  • Methylation: The dimethyl groups can be introduced through methylation reactions using methyl iodide or other methylating agents.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has potential applications in:

  • Pharmaceutical Development: As a PDE4 inhibitor for treating respiratory diseases.
  • Neuroscience Research: Investigating its effects on neurotransmitter systems for potential neuroprotective applications.
  • Chemical Biology: Serving as a tool compound for studying pyrazolo[3,4-b]pyridine interactions in various biological systems.

Interaction studies involving 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine focus on its binding affinity and inhibitory effects on various enzymes and receptors. Notably:

  • Phosphodiesterase Type IV: Studies indicate that this compound effectively inhibits PDE4 activity, leading to increased levels of cyclic AMP within cells.

These interactions are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Several compounds share structural similarities with 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityNotable Differences
1-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amineMethyl group instead of dimethylPDE4 inhibitionLess sterically hindered
1,4-Dimethyl-N-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-aminesDifferent alkyl chainPotential anti-inflammatoryShorter alkyl chain
1-Methyl-N-(hexan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-aminesLonger alkyl chainSimilar PDE inhibitionIncreased lipophilicity

These comparisons illustrate how variations in substituents influence the biological activity and properties of pyrazolo[3,4-b]pyridine derivatives.

The synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine represents a significant challenge in heterocyclic chemistry, requiring efficient methodologies to construct its complex structure [1] [2]. The copper-catalyzed [3+3] cycloaddition approach has emerged as one of the most promising synthetic routes for developing pyrazolo[3,4-b]pyridine derivatives, offering high regioselectivity and yield [3] [4].

The formal [3+3] cycloaddition methodology employs copper(II) catalysts to facilitate the formation of the pyrazolo[3,4-b]pyridine core structure through a cascade reaction sequence [3]. This approach typically involves the reaction between 5-aminopyrazole derivatives and appropriate three-carbon synthons, which undergo cyclization to form the desired heterocyclic framework [5] [6].

Recent advancements in copper-catalyzed synthesis have demonstrated that copper(II) acetylacetonate serves as an exceptionally effective catalyst for the formation of pyrazolo[3,4-b]pyridine derivatives through [3+3] cycloaddition reactions [5] [7]. This catalyst promotes efficient and effective mild reactions with high yields, making it particularly suitable for the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [3] [5].

The general reaction scheme for the copper-catalyzed [3+3] cycloaddition approach involves:

  • Formation of the pyrazole precursor with appropriate substituents (1,3-dimethyl pattern) [6] [8]
  • Introduction of the three-carbon synthon component [3] [5]
  • Copper-catalyzed cyclization to form the pyridine ring [3] [7]
  • Subsequent functionalization to introduce the pentan-3-yl amine group at the 5-position [1] [9]

The copper-catalyzed approach offers several advantages over traditional methods, including milder reaction conditions, higher regioselectivity, and improved yields [10] [5]. Additionally, copper oxide nanoparticles have been explored as heterogeneous catalysts for this transformation, providing an environmentally friendly alternative with excellent recyclability [10] [11].

CatalystReaction ConditionsYield (%)Reaction Time (h)Reference
Cu(acac)₂DMF, 80-100°C85-924-6 [5] [7]
CuO nanoparticlesSolvent-free, 120°C78-882-3 [10] [11]
Cu(OAc)₂·H₂OToluene, 110°C75-855-8 [12] [5]
Cu₂(BDC)₂(BPY)DMF, 90°C70-806-8 [13] [5]

The reaction mechanism involves initial coordination of the copper catalyst to the aminopyrazole, followed by activation of the three-carbon synthon, and subsequent cyclization through a series of nucleophilic addition and condensation steps [3] [5]. This mechanistic pathway allows for the controlled formation of the pyrazolo[3,4-b]pyridine core with high regioselectivity [5] [7].

Solvent and Catalyst Selection for Yield Maximization

The selection of appropriate solvents and catalysts plays a crucial role in maximizing the yield and efficiency of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine synthesis [14] [6]. Extensive research has demonstrated that both solvent polarity and catalyst type significantly influence reaction outcomes, affecting reaction rates, selectivity, and overall yields [6] [8].

Solvent Selection

Solvent choice has been found to dramatically impact the efficiency of pyrazolo[3,4-b]pyridine synthesis [14] [6]. Polar aprotic solvents generally provide superior results for copper-catalyzed [3+3] cycloaddition reactions [14] [15]. The following table summarizes the effects of various solvents on the synthesis of pyrazolo[3,4-b]pyridine derivatives:

SolventPolarity IndexYield (%)Reaction Time (h)AdvantagesLimitations
DMF6.485-924-6High yields, good solubilityDifficult removal, toxicity concerns
DMAc6.580-884-5Excellent solubility, high yieldsHigher cost, similar removal issues
Toluene2.470-788-10Easy removal, lower toxicityLower yields, longer reaction times
Ethanol/Water (4:1)5.265-7510-12Environmentally friendlyModerate yields, longer reaction times
Solvent-free-75-852-3Green chemistry, simplified purificationTemperature control challenges

Research has shown that dimethylformamide (DMF) provides optimal results for the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, offering excellent solubility for both starting materials and catalysts while promoting efficient cyclization [14] [15]. For the introduction of the pentan-3-yl amine group, a mixed solvent system of dichloromethane and petroleum ether (1:5 to 1:100 ratio) has been reported to be particularly effective [14] [8].

Water has also been explored as a reaction medium for certain steps, particularly at 90°C for 16 hours, offering an environmentally friendly alternative, though with somewhat reduced yields [6] [8]. For challenging substrates, methanol with catalytic amounts of hydrochloric acid at room temperature (16 hours) has proven effective [6] [15].

Catalyst Selection

The choice of copper catalyst significantly influences reaction efficiency and selectivity [5] [16]. Various copper catalysts have been evaluated for the synthesis of pyrazolo[3,4-b]pyridine derivatives, with copper(II) acetylacetonate emerging as particularly effective [5] [7]. The following table compares different copper catalysts:

CatalystLoading (mol%)Yield (%)SelectivityRecyclabilityCost Efficiency
Cu(acac)₂5-1085-92ExcellentModerateHigh
Cu(OAc)₂·H₂O5-1075-85GoodGoodVery High
CuO nanoparticles2-578-88Very GoodExcellentModerate
Cu₂(BDC)₂(BPY)3-870-80GoodVery GoodLow
CuCl10-1560-70ModeratePoorVery High

Catalyst loading has been optimized through extensive screening, with 5-10 mol% of copper(II) acetylacetonate providing the best balance between catalyst efficiency and cost [16] [7]. Higher loadings (>10 mol%) generally do not significantly improve yields but increase production costs [16] [17].

The combination of copper(II) acetylacetonate with trifluoroacetic acid (TFA) as a co-catalyst (30 mol%) has been shown to significantly enhance reaction rates and yields for challenging substrates [8] [17]. This synergistic effect is attributed to the acid's ability to activate carbonyl groups and facilitate nucleophilic addition steps [8] [18].

Temperature optimization studies have demonstrated that reactions conducted at 80-100°C provide the optimal balance between reaction rate and selectivity for most copper-catalyzed [3+3] cycloaddition approaches [15] [18]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of sensitive intermediates [15] [16].

Purification Techniques and Purity Assessment

The purification of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine presents significant challenges due to the complex nature of the reaction mixture and potential formation of structurally similar byproducts [19] [20]. Effective purification strategies are essential to obtain the target compound with high purity, which is critical for both analytical purposes and potential applications [20] [21].

Chromatographic Purification

Column chromatography remains the most widely employed technique for the purification of pyrazolo[3,4-b]pyridine derivatives [19] [22]. For 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, silica gel chromatography using optimized solvent systems has proven highly effective [20] [22]. The following gradient elution systems have been reported with excellent results:

Solvent SystemRatioElution OrderResolutionApplication
Ethyl acetate/Hexane1:2 to 1:1Increasing polarityGoodInitial purification
Dichloromethane/Methanol98:2 to 95:5Increasing polarityExcellentFinal purification
Dichloromethane/Petroleum ether1:5 to 1:1Decreasing non-polarityVery goodIntermediate purification

While column chromatography provides excellent purification, it presents challenges for large-scale synthesis due to solvent consumption and time requirements [22] [23]. To address these limitations, flash chromatography systems have been developed, allowing for faster purification with reduced solvent usage [22] [24].

Crystallization Techniques

Crystallization represents a more scalable approach for the purification of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [19] [25]. Various recrystallization solvent systems have been evaluated:

Solvent SystemTemperature Range (°C)Yield Recovery (%)Purity Achieved (%)Notes
Ethanol/Chloroform20-2585-90>98Excellent crystal formation
Dichloromethane/Petroleum ether-20-2080-85>99Superior purity, temperature control critical
Methanol25-3075-80>95Simpler process, slightly lower purity
Ethyl acetate/Hexane15-2570-75>97Good compromise between yield and purity

The dichloromethane/petroleum ether system (1:5 to 1:100 ratio) at controlled temperatures (-20°C to 20°C) has been particularly effective for obtaining high-purity crystals of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [14] [25]. This approach involves dissolving the crude product in a minimal amount of dichloromethane, followed by the slow addition of petroleum ether to induce crystallization [14] [24].

Purity Assessment Methods

Accurate purity assessment is essential for confirming the quality of synthesized 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [20] [26]. Multiple complementary analytical techniques are typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis using appropriate columns (typically C18) and mobile phase systems (acetonitrile/water with 0.1% trifluoroacetic acid) provides quantitative purity assessment [20] [21]. Industry standards typically require >98% purity by HPLC area percentage [21] [26].

  • Nonaqueous Titration: This technique offers an orthogonal method for purity determination, with specifications typically requiring minimum 98.0% purity [21] [26].

  • Melting Point Determination: Pure 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exhibits a characteristic melting point range, providing a simple initial purity indicator [21] [26].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment, with the absence of extraneous signals indicating high purity [20] [27].

  • Mass Spectrometry: High-resolution mass spectrometry provides confirmation of molecular formula and can detect impurities with different molecular weights [20] [22].

The combination of these analytical techniques ensures comprehensive purity assessment, with HPLC and NMR serving as the primary methods for quality control in both research and industrial settings [20] [26]. For 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, purity specifications typically require >98% by HPLC area percentage and clean NMR spectra showing only signals corresponding to the target structure [21] [26].

Scalability Challenges in Multistep Synthesis

The transition from laboratory-scale synthesis to industrial production of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine presents numerous challenges that must be systematically addressed [29]. These challenges span multiple domains, including reaction engineering, purification strategies, and process economics [29] [30].

Raw Material Considerations

The availability and cost of starting materials significantly impact the scalability of the synthesis process [14] . Several key challenges have been identified:

  • Cyano propanone acetoacetic ester sodium salt, a potential precursor, faces limited commercial availability and high costs, making it unsuitable for large-scale production [14] .

  • Alternative starting materials like 3-iodo-1H-pyrazolo[3,4-b]pyridine are difficult to source both domestically and internationally, with prohibitively high prices [14] .

  • Catalyst costs become significant at scale, particularly when expensive catalysts like tetrakis triphenylphosphine palladium are required in substantial quantities (up to 33% by weight relative to substrates) [14] .

These raw material challenges necessitate the development of alternative synthetic routes using more accessible and cost-effective starting materials [29].

Reaction Engineering Challenges

Scaling up the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine requires careful consideration of reaction engineering parameters [29] [30]:

ChallengeLaboratory ScaleIndustrial ScaleMitigation Strategies
Heat TransferEfficient in small vesselsHeat transfer limitations in large reactorsContinuous flow systems, specialized reactor designs
Mixing EfficiencyEasily achievedChallenging in large volumesAdvanced impeller designs, flow chemistry approaches
Reaction ControlPrecise manual controlAutomated control systems requiredProcess analytical technology, feedback control systems
Safety ConcernsManageable hazardsAmplified risksInherently safer chemistry, risk assessment protocols

The exothermic nature of certain steps in the synthesis pathway presents particular challenges for temperature control during scale-up [29] [30]. Continuous flow chemistry has emerged as a promising approach to address these challenges, offering improved heat transfer, mixing, and process control [29] [30].

Purification Scalability

Purification represents one of the most significant bottlenecks in scaling up the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [22] [23]:

  • Column Chromatography Limitations: While effective at laboratory scale, column chromatography becomes impractical at industrial scale due to high solvent consumption, time requirements, and equipment costs [22] [23]. The need for column chromatography purification of certain intermediates makes industrial production economically challenging [14] [23].

  • Crystallization Scale-up: Crystallization processes that work well at laboratory scale may face challenges during scale-up, including inconsistent nucleation, crystal size distribution, and filtration difficulties [25] [24]. Temperature control during crystallization becomes more challenging in large vessels, potentially affecting product purity and yield [25] [24].

  • Solvent Recovery: The economic and environmental sustainability of large-scale synthesis depends on efficient solvent recovery and recycling systems, adding complexity to the overall process [23] [30].

To address these challenges, alternative purification strategies have been explored, including continuous crystallization processes, membrane filtration technologies, and simulated moving bed chromatography for specific high-value applications [23] [30].

Multistep Synthesis Integration

The integration of multiple reaction steps presents unique challenges for industrial-scale production [29] [30]:

  • Intermediate Isolation: Each isolation and purification step reduces overall yield and increases production costs [29] [30]. Developing telescoped processes that minimize intermediate isolations can significantly improve process efficiency [29] [30].

  • Solvent Compatibility: Different reaction steps often require different solvents, necessitating solvent exchanges that complicate the overall process [14] [29]. Designing synthetic routes with compatible solvent systems across multiple steps can enhance process integration [14] [30].

  • Reaction Time Disparities: Different steps in the synthesis pathway may have vastly different optimal reaction times, creating challenges for process scheduling and equipment utilization [29] [30].

  • Quality Control: Ensuring consistent quality across multiple batches becomes increasingly challenging as the number of synthetic steps increases [20] [30].

Recent advances in flow chemistry and process intensification offer promising approaches to address these integration challenges [29] [30]. Continuous flow systems allow for the seamless integration of multiple reaction steps, with inline purification and real-time monitoring capabilities [29] [30]. These approaches can significantly reduce production times, minimize manual handling, and improve overall process robustness [29] [30].

The pyrazolo[3,4-b]pyridine scaffold exhibits distinctive structural characteristics that have been extensively documented through single-crystal X-ray diffraction analysis. The core heterocyclic framework demonstrates remarkable planarity, with root mean square deviations typically ranging from 0.001 to 0.017 Å across various substituted derivatives [1] [2] [3] [4]. This exceptional planarity is fundamental to the electronic properties and intermolecular interactions observed in the solid state.

Crystallographic investigations of related pyrazolo[3,4-b]pyridine derivatives reveal consistent structural motifs. The triclinic crystal system with P-1 space group represents the most commonly observed crystalline arrangement, as exemplified by 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, which exhibits unit cell parameters of a = 8.4576 Å, b = 10.6599 Å, c = 12.3642 Å, with α = 106.917°, β = 98.624°, and γ = 100.803° [4]. The crystal packing is predominantly stabilized through π-π stacking interactions between parallel pyrazolo[3,4-b]pyridine ring systems, with face-to-face distances ranging from 3.29 to 3.57 Å [4] [5].

The dihedral angles between the pyrazolo[3,4-b]pyridine core and pendant aromatic substituents provide crucial insights into conformational flexibility. These angles typically range from 2.56° to 9.33°, indicating limited rotational freedom while maintaining effective conjugation [4] [6] [7]. The nearly planar arrangement facilitates optimal orbital overlap and contributes to the electronic delocalization characteristic of these systems.

Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements. N-H···N hydrogen bonds commonly form centrosymmetric dimers with R₂²(12) motifs, while C-H···N interactions contribute to the overall supramolecular architecture [7] [5]. The hydrogen bonding distances typically fall within the range of 2.8 to 3.2 Å, indicating moderate to strong interactions that stabilize the crystal lattice.

ParameterTypical RangeSignificance
Pyrazolo[3,4-b]pyridine planarity (r.m.s. deviation)0.001-0.017 ÅIndicates planarity of core scaffold
Dihedral angle with phenyl substituents2.56-9.33°Conformational flexibility
N-N bond length (pyrazole)1.35-1.38 ÅPyrazole ring stability
C-N bond lengths (pyridine)1.32-1.36 ÅAromatic character confirmation
C-C bond lengths (aromatic)1.38-1.42 ÅDelocalization extent
π-π stacking distance3.29-3.57 ÅCrystal packing interactions
Intermolecular H-bonding distance2.8-3.2 ÅSupramolecular assembly

Density Functional Theory (DFT) Calculations for Electronic Structure

Computational analysis using density functional theory provides comprehensive insights into the electronic structure and properties of pyrazolo[3,4-b]pyridine derivatives. The frontier molecular orbital analysis reveals critical information about chemical reactivity and electronic behavior patterns. Recent DFT calculations performed at the B3LYP level have established the electronic characteristics of structurally related compounds [8] [9] [10].

The highest occupied molecular orbital (HOMO) energy levels for pyrazolo[3,4-b]pyridine derivatives typically range from -0.2 to -6.0 eV, depending on the nature and position of substituents [10]. The lowest unoccupied molecular orbital (LUMO) energies generally span from -0.05 to -2.0 eV, resulting in HOMO-LUMO energy gaps ranging from 0.17 to 6.0 eV. These energy gaps directly correlate with chemical reactivity and kinetic stability; smaller gaps indicate higher reactivity but lower kinetic stability [9] [10].

For compound 2g, a well-characterized pyrazolo[3,4-b]pyridine derivative, DFT calculations reveal a HOMO energy of -0.22 eV and LUMO energy of -0.05 eV, yielding an exceptionally small energy gap of 0.17 eV [10]. This narrow gap suggests high chemical reactivity and potential for electronic excitation at relatively low energies. The associated chemical hardness (η = 0.085 eV) and softness (s = 11.76 eV⁻¹) indicate significant polarizability and susceptibility to electrophilic attack.

The distribution of electron density in frontier molecular orbitals provides mechanistic insights into chemical behavior. HOMO orbitals typically exhibit significant electron density localization on aromatic substituents, particularly electron-donating groups such as dimethylamino functionalities [9]. Conversely, LUMO orbitals commonly demonstrate density concentration on electron-withdrawing moieties and the pyrazolo[3,4-b]pyridine core, facilitating charge transfer processes.

Electronegativity values calculated from frontier orbital energies range from 0.1 to 4.0 eV for various pyrazolo[3,4-b]pyridine derivatives, reflecting the substantial influence of substituent electronic effects [10]. The electrophilicity index (ω) typically varies from 0.1 to 3.0 eV, providing quantitative assessment of electrophilic character and reactivity toward nucleophiles.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Chemical Hardness (η)Electronegativity (χ)Softness (s)
Compound 2g (Cu-catalyzed derivative)-0.22-0.050.170.0850.13511.76
Compound 4a (anticancer derivative)Not specifiedNot specifiedVariableCalculatedCalculatedCalculated
Compound 4b (anticancer derivative)Not specifiedNot specifiedVariableCalculatedCalculatedCalculated
General pyrazolo[3,4-b]pyridine scaffoldVaries with substituentsVaries with substituents2-6 typical rangeSubstituent dependentSubstituent dependentSubstituent dependent

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of pyrazolo[3,4-b]pyridine derivatives through distinctive chemical shift patterns and coupling relationships. The ¹H NMR spectral assignments for the core scaffold demonstrate characteristic downfield resonances consistent with aromatic proton environments [11] [12] [13].

The proton at position H-3 of the pyrazolo[3,4-b]pyridine core typically appears as a singlet between δ 8.15-8.78 ppm, with chemical shift values exhibiting significant solvent dependence [12] [13]. In trifluoroacetic acid-d, this signal appears furthest downfield at δ 8.78 ppm, while in chloroform-d₃, it resonates at δ 8.15 ppm, reflecting the influence of solvent polarity and hydrogen bonding interactions.

The H-4 proton generally appears between δ 8.10-8.30 ppm as either a singlet or a weakly coupled doublet, depending on the substitution pattern [12] [13]. The H-5 proton exhibits greater variability, resonating between δ 7.13-7.93 ppm, often appearing as the most upfield aromatic proton due to electron density distribution within the heterocyclic system. The H-6 proton consistently appears furthest downfield among the core protons, typically between δ 8.57-9.28 ppm, reflecting its proximity to the electronegative nitrogen atoms.

Carbon-13 NMR spectroscopy provides complementary structural information through characteristic chemical shift ranges for each carbon position. The C-3 carbon typically resonates between δ 130.4-141.5 ppm, with chemical shift values influenced by substituent electronic effects [12] [13]. The C-3a bridgehead carbon appears upfield at δ 114.7-115.8 ppm, reflecting its saturated character within the aromatic system.

The C-4 carbon demonstrates chemical shifts ranging from δ 129.4-133.2 ppm, while C-5 appears between δ 115.6-117.5 ppm [12] [13]. The C-6 carbon consistently exhibits the most downfield resonance among the core carbons, appearing between δ 148.4-149.1 ppm due to its position adjacent to the pyridine nitrogen atom. The C-7a bridgehead carbon shows variable chemical shifts depending on substitution patterns and electronic environment.

Two-dimensional NMR experiments, including HMBC and HMQC correlations, provide definitive assignments through heteronuclear connectivity patterns [14]. These correlations confirm the connectivity within the pyrazolo[3,4-b]pyridine framework and enable unambiguous structural determination for complex substituted derivatives.

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)Typical Coupling (Hz)
H-38.15-8.78 (solvent dependent)-Singlet
H-48.10-8.30 (solvent dependent)-Singlet or doublet
H-57.13-7.93 (solvent dependent)-Singlet or doublet
H-68.57-9.28 (solvent dependent)-Singlet
C-3-130.4-141.5-
C-3a-114.7-115.8-
C-4-129.4-133.2-
C-5-115.6-117.5-
C-6-148.4-149.1-
C-7a-Variable-

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of pyrazolo[3,4-b]pyridine derivatives reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The fragmentation behavior follows predictable pathways involving sequential loss of specific functional groups and ring system breakdown [15] [16].

The molecular ion peak [M]⁺ typically exhibits variable intensity ranging from 5% to 100% relative abundance, depending on the stability of the particular derivative and ionization conditions [15] [16]. Electron impact ionization generally produces more extensive fragmentation compared to electrospray ionization, which tends to preserve the molecular ion more effectively.

The most prevalent fragmentation pathway involves the loss of carbon monoxide (CO, m/z 28) from the molecular ion, resulting in [M-28]⁺ fragments that consistently appear with high relative intensity (30-80%) [15]. This fragmentation pattern suggests the presence of carbonyl functionalities or their equivalents within the molecular structure, which readily undergo elimination under mass spectrometric conditions.

Loss of hydrogen cyanide (HCN, m/z 27) represents another characteristic fragmentation mode, producing [M-27]⁺ fragments with medium relative intensity (10-40%) [15]. This elimination occurs through rearrangement processes involving the nitrile functionality inherent to the pyrazolo[3,4-b]pyridine system. Sequential loss of HCN molecules can occur, leading to [M-54]⁺ and higher mass loss fragments.

Halogen-containing derivatives demonstrate specific fragmentation patterns involving loss of halogen atoms or halogen acids. Bromine-containing compounds exhibit [M-79]⁺ and [M-81]⁺ isotope patterns reflecting bromine isotopic abundance, while chlorine-containing derivatives show [M-35]⁺ and [M-37]⁺ patterns [15] [16]. Loss of hydrogen halides (HX) occurs through rearrangement mechanisms, producing fragments with medium relative intensity (15-50%).

The phenyl fragment [C₆H₅]⁺ at m/z 77 appears consistently in derivatives containing aromatic substituents, with medium to high relative intensity (20-60%) [15]. This fragment represents a stable aromatic cation that forms through fragmentation of phenyl-substituted derivatives. The phenyl fragment can undergo further decomposition following established aromatic fragmentation patterns.

Base peak formation often results from extensive ring fragmentation processes that produce highly stable cationic species. These base peaks typically correspond to rearranged fragments that maximize charge stabilization through aromatic or allylic resonance [15] [16]. The specific identity of base peaks varies significantly with substitution patterns and molecular structure.

Fragment TypeMass Loss (m/z)Relative IntensityMechanism
Molecular Ion [M]⁺0Variable (5-100%)Molecular ionization
Loss of CO [M-28]⁺28High (30-80%)Carbonyl elimination
Loss of HCN [M-27]⁺27Medium (10-40%)Nitrile elimination
Loss of halogen [M-X]⁺Variable (35-81)Medium (15-50%)Halogen atom/acid loss
Loss of hydrogen [M-H]⁺1Low-Medium (5-30%)Radical hydrogen loss
Phenyl fragment [C₆H₅]⁺Stabilizes at 77Medium-High (20-60%)Aromatic stabilization
Base fragmentsVariableHigh (often base peak)Ring fragmentation

The fragmentation patterns observed in electrospray ionization mass spectrometry (ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) applications demonstrate different characteristics compared to electron impact methods [17] [18]. ESI-MS typically produces less extensive fragmentation, with protonated molecular ions [M+H]⁺ predominating and fewer fragment ions observed. This gentler ionization method preserves molecular integrity while providing accurate mass determination for structural confirmation.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

232.16879665 g/mol

Monoisotopic Mass

232.16879665 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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